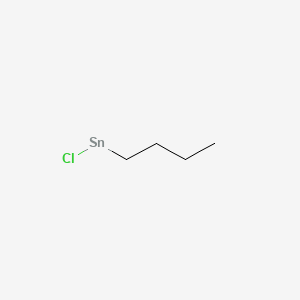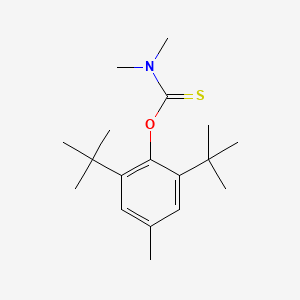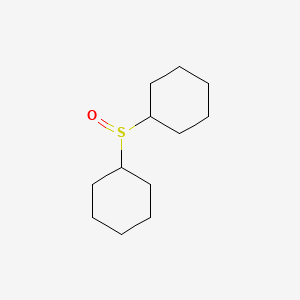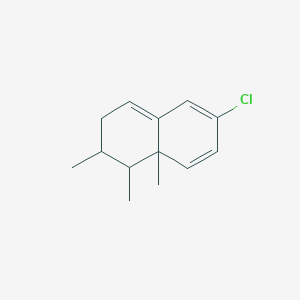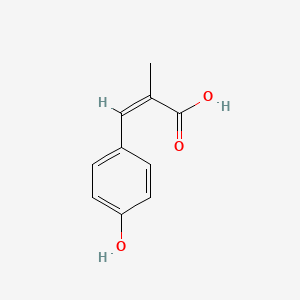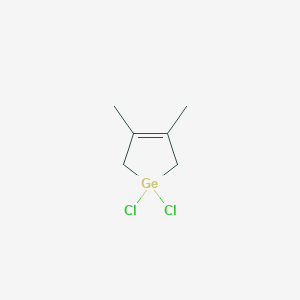
1H-Germole, 1,1-dichloro-2,5-dihydro-3,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1H-Germole, 1,1-dichloro-2,5-dihydro-3,4-dimethyl- typically involves the reaction of germanium tetrachloride with appropriate organic reagents under controlled conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1H-Germole, 1,1-dichloro-2,5-dihydro-3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Germole, 1,1-dichloro-2,5-dihydro-3,4-dimethyl- has several scientific research applications, including:
Biology: Research is being conducted to explore the biological activity of organogermanium compounds, including their potential as therapeutic agents.
Medicine: Some organogermanium compounds have shown promise in medical applications, such as anti-cancer and anti-inflammatory agents.
Mécanisme D'action
The mechanism by which 1H-Germole, 1,1-dichloro-2,5-dihydro-3,4-dimethyl- exerts its effects involves interactions with molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application. For example, in biological systems, the compound may interact with cellular components, leading to changes in cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
1H-Germole, 1,1-dichloro-2,5-dihydro-3,4-dimethyl- can be compared with other similar compounds, such as:
1H-Germole, 1,1-dichloro-2,5-dihydro-: This compound has a similar structure but lacks the methyl groups at positions 3 and 4.
1H-Germole, 2,5-dihydro-1,1,3,4-tetramethyl-: This compound has additional methyl groups, which may affect its chemical properties and reactivity.
Propriétés
Numéro CAS |
5764-64-7 |
|---|---|
Formule moléculaire |
C6H10Cl2Ge |
Poids moléculaire |
225.68 g/mol |
Nom IUPAC |
1,1-dichloro-3,4-dimethyl-2,5-dihydrogermole |
InChI |
InChI=1S/C6H10Cl2Ge/c1-5-3-9(7,8)4-6(5)2/h3-4H2,1-2H3 |
Clé InChI |
MJTKTGGHOREFRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C[Ge](C1)(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


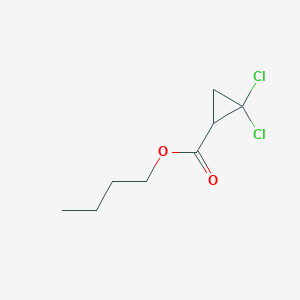
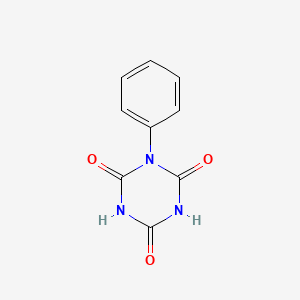
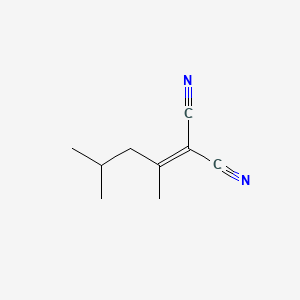
![1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone](/img/structure/B14723497.png)


